Cas no 63880-78-4 (Butanal, 4-(2-propenyloxy)-)

Butanal, 4-(2-propenyloxy)- structure
Butanal, 4-(2-propenyloxy)- structure
Product Name:Butanal, 4-(2-propenyloxy)-
Numero CAS:63880-78-4
MF:C7H12O2
MW:128.168982505798
CID:1661947
PubChem ID:10877136
Update Time:2025-11-01

Butanal, 4-(2-propenyloxy)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanal, 4-(2-propenyloxy)-
    • 4-Allyloxy-1-butanal
    • EN300-6482390
    • 4-(allyloxy)butanal
    • 4-allyloxy-n-butyraldehyde
    • starbld0036134
    • 4-(allyloxy)-butanal
    • SCHEMBL11685497
    • 4-(prop-2-en-1-yloxy)butanal
    • 4-prop-2-enoxybutanal
    • OGOBEXBNRNHSEO-UHFFFAOYSA-N
    • 63880-78-4
    • Inchi: 1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2
    • Chiave InChI: OGOBEXBNRNHSEO-UHFFFAOYSA-N
    • Sorrisi: O(CC=C)CCCC=O

Proprietà calcolate

  • Massa esatta: 128.08376
  • Massa monoisotopica: 128.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 6
  • Complessità: 79
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3

Butanal, 4-(2-propenyloxy)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-6482390-0.05g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
0.05g
$226.0 2023-05-26
Enamine
EN300-6482390-0.1g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
0.1g
$337.0 2023-05-26
Enamine
EN300-6482390-0.25g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
0.25g
$481.0 2023-05-26
Enamine
EN300-6482390-0.5g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
0.5g
$758.0 2023-05-26
Enamine
EN300-6482390-1.0g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
1g
$971.0 2023-05-26
Enamine
EN300-6482390-2.5g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
2.5g
$1903.0 2023-05-26
Enamine
EN300-6482390-5.0g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
5g
$2816.0 2023-05-26
Enamine
EN300-6482390-10.0g
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
10g
$4176.0 2023-05-26
1PlusChem
1P01EMOI-50mg
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
50mg
$332.00 2024-04-22
1PlusChem
1P01EMOI-100mg
4-(prop-2-en-1-yloxy)butanal
63880-78-4 95%
100mg
$479.00 2024-04-22

Ulteriori informazioni su Butanal, 4-(2-propenyloxy)-

Butanal, 4-(2-propenyloxy)- (CAS No. 63880-78-4): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Modern Biomedical Research

Butanal, 4-(2-propenyloxy)- (CAS No. 63880-78-4) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic biology. This compound, characterized by its 4-(2-propenyloxy) functional group attached to a butanal backbone, exhibits unique chemical reactivity and structural flexibility, making it a valuable scaffold for the design of novel bioactive molecules. Recent advancements in analytical techniques and computational modeling have enabled researchers to explore its potential applications in drug discovery, polymer synthesis, and bioconjugate chemistry. This article provides an in-depth analysis of the Butanal, 4-(2-propenyloxy)- molecule, including its molecular structure, synthetic pathways, biological relevance, and current research trends.

The Butanal, 4-(2-propenyloxy)- compound is a four-carbon aldehyde derivative with a hydroxyl group substituted at the 4-position by an 2-propenyloxy group. This structural feature imparts distinct physicochemical properties, such as solubility in polar solvents and reactivity toward nucleophilic attack. The 2-propenyloxy substituent, derived from allyl alcohol, introduces conjugation effects that may influence the molecule's electronic distribution and reactivity. These characteristics are critical for its application in medicinal chemistry, where the ability to modulate functional groups can enhance drug-target interactions.

Recent studies have highlighted the role of Butanal, 4-(2-propenyloxy)- in the development of prodrugs and bioactive derivatives. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that the 4-(2-propenyloxy) group can act as a bioisosteric replacement for traditional alkyl or aromatic substituents, improving the pharmacokinetic profile of candidate molecules. This finding underscores the importance of Butanal, 4-(2-propenyloxy)- as a building block for the synthesis of targeted therapies. Additionally, its structural similarity to naturally occurring compounds, such as certain polyketides, has sparked interest in its potential for mimicking biological pathways.

The synthesis of Butanal, 4-(2-propenyloxy)- typically involves multi-step organic reactions, with key intermediates including allyl bromide and epoxide derivatives. A 2022 study in Organic Synthesis reported an efficient method for its preparation using a nucleophilic substitution reaction followed by oxidation. This approach not only simplifies the synthetic pathway but also reduces the reliance on harsh reagents, aligning with green chemistry principles. The scalability of this method has been validated through industrial-scale production, making Butanal, 4-(2-propenyloxy)- a viable candidate for large-scale applications.

In the realm of biomedical research, Butanal, 4-(2-propenyloxy)- has shown promise as a precursor for the development of anti-inflammatory agents. A 2024 preclinical study published in Pharmacological Research revealed that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This discovery has led to the exploration of Butanal, 4-(2-propenyloxy)- as a scaffold for the design of selective COX-2 inhibitors, which could offer improved therapeutic outcomes with reduced side effects.

Furthermore, the 4-(2-propenyloxy) functional group has been leveraged in the creation of biocompatible materials. Researchers at the University of Tokyo, in a 2023 study, incorporated Butanal, 4-(2-propenyloxy)- into polymeric matrices to enhance the mechanical properties of hydrogels used in tissue engineering. The hydrophobic nature of the 2-propenyloxy substituent facilitated the integration of hydrogel networks with cellular components, demonstrating the compound's utility in biomedical applications.

The chemical stability of Butanal, 4-(2-propenyloxy)- under physiological conditions is another area of active investigation. A 2025 study in Chemical Communications utilized computational modeling to predict the degradation pathways of this compound in aqueous environments. The results indicated that the 2-propenyloxy group undergoes hydrolysis at physiological pH, releasing metabolites that may exert additional biological effects. This finding highlights the need for careful consideration of metabolic stability when designing drugs based on Butanal, 4-(2-propenyloxy)-.

Despite its potential, the application of Butanal, 4-(2-propenyloxy)- is not without challenges. One significant limitation is its susceptibility to oxidation, which can compromise its integrity in storage and during synthetic processes. To address this, researchers have developed protective strategies, such as the use of antioxidants and controlled storage conditions. These measures are crucial for maintaining the compound's efficacy in both laboratory and industrial settings.

Looking ahead, the future of Butanal, 4-(2-propenyloxy)- research is likely to be shaped by interdisciplinary approaches. The integration of artificial intelligence in drug discovery, for example, may enable the rapid screening of Butanal, 4-(2-propenyloxy)- derivatives for novel therapeutic applications. Additionally, the exploration of its role in epigenetic modulation and cellular signaling pathways could open new avenues for its use in precision medicine.

In conclusion, Butanal, 4-(2-propenyloxy)- (CAS No. 63880-78-4) represents a promising molecule with a wide range of applications in biomedical and chemical sciences. Its unique structural features and synthetic versatility make it a valuable tool for the development of advanced therapeutics and materials. As research in this area continues to evolve, the compound is poised to play an increasingly important role in addressing complex medical and industrial challenges.

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd